2-Bromo-4,5-diphenyl-1H-imidazole
Overview
Description
2-Bromo-4,5-diphenyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family Imidazoles are five-membered ring structures containing two nitrogen atoms at non-adjacent positions This particular compound is characterized by the presence of bromine and two phenyl groups attached to the imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4,5-diphenyl-1H-imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-bromoaniline with benzil in the presence of ammonium acetate. The reaction proceeds through the formation of an intermediate, which cyclizes to form the imidazole ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-4,5-diphenyl-1H-imidazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Major Products Formed: The major products depend on the type of reaction. For example, substitution reactions can yield various substituted imidazoles, while coupling reactions can produce biaryl or diaryl derivatives.
Scientific Research Applications
2-Bromo-4,5-diphenyl-1H-imidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-Bromo-4,5-diphenyl-1H-imidazole depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromine atom and phenyl groups play a crucial role in its binding affinity and specificity towards molecular targets. The exact pathways involved can vary, but typically include interactions with proteins, nucleic acids, or cell membranes.
Comparison with Similar Compounds
4,5-Diphenyl-1H-imidazole: Lacks the bromine atom, which can affect its reactivity and biological activity.
2-Bromo-1H-imidazole: Contains a bromine atom but lacks the phenyl groups, leading to different chemical properties and applications.
4,5-Diphenyl-2-methyl-1H-imidazole:
Uniqueness: 2-Bromo-4,5-diphenyl-1H-imidazole is unique due to the combination of bromine and phenyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications, from synthetic chemistry to drug development.
Properties
IUPAC Name |
2-bromo-4,5-diphenyl-1H-imidazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11BrN2/c16-15-17-13(11-7-3-1-4-8-11)14(18-15)12-9-5-2-6-10-12/h1-10H,(H,17,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOBONAXSLJKEDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=C(N2)Br)C3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80358713 | |
Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69045-24-5 | |
Record name | 2-Bromo-4,5-diphenyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80358713 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.